(2-Methyl-1H-benzimidazol-1-YL)acetonitrile
Overview
Description
(2-Methyl-1H-benzimidazol-1-YL)acetonitrile is an organic compound with the molecular formula C10H9N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile. One common method is the reaction of o-phenylenediamine with acetonitrile in the presence of a catalyst such as copper chloride (CuCl) and a base like tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of formic acid or trimethyl orthoformate as the condensing agent .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-benzimidazol-1-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-1H-benzimidazol-1-YL)acetonitrile is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound, in particular, has shown promise in these areas due to its ability to interact with various biological targets .
Medicine
In medicine, benzimidazole derivatives are used as therapeutic agents for the treatment of various diseases. This compound is being investigated for its potential as a drug candidate for the treatment of infections and cancer .
Industry
In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, making it a potential anticancer agent . The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanomethyl)benzimidazole
- 1H-Benzimidazole-2-acetonitrile
- 2-(Cyanomethyl)-1H-benzimidazole
Uniqueness
(2-Methyl-1H-benzimidazol-1-YL)acetonitrile is unique due to the presence of the methyl group at the 2-position of the benzimidazole ring. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYCTZWIDBOUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588659 | |
Record name | (2-Methyl-1H-benzimidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-87-9 | |
Record name | (2-Methyl-1H-benzimidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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